Ethyl imidazo[1,5-a]pyridine-5-carboxylate

thromboxane synthetase cardiovascular platelet aggregation

Ethyl imidazo[1,5-a]pyridine-5-carboxylate (CAS 76292-67-6) is a heterocyclic building block belonging to the imidazo[1,5-a]pyridine family, characterized by a fused imidazole-pyridine bicyclic core with an ethyl ester substituent at the 5-position. This compound serves as a key synthetic intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 76292-67-6
Cat. No. B1601262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl imidazo[1,5-a]pyridine-5-carboxylate
CAS76292-67-6
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC2=CN=CN21
InChIInChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-3-4-8-6-11-7-12(8)9/h3-7H,2H2,1H3
InChIKeyZHDWLOWRAYJJMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Imidazo[1,5-a]pyridine-5-carboxylate (CAS 76292-67-6): Core Structural Identity and Procurement Context


Ethyl imidazo[1,5-a]pyridine-5-carboxylate (CAS 76292-67-6) is a heterocyclic building block belonging to the imidazo[1,5-a]pyridine family, characterized by a fused imidazole-pyridine bicyclic core with an ethyl ester substituent at the 5-position. This compound serves as a key synthetic intermediate in medicinal chemistry and agrochemical research [1]. The imidazo[1,5-a]pyridine scaffold is recognized as a privileged structure in drug discovery, with the specific 5-carboxylate regiochemistry offering distinct reactivity and downstream derivatization pathways compared to its 1- and 8-carboxylate isomers as well as the analogous methyl ester [2]. The compound is commercially available from multiple reputable suppliers at purities ≥95%, with the ethyl ester moiety providing a hydrolytically labile handle for conversion to the corresponding carboxylic acid, a versatile precursor for amide coupling and other transformations [3].

Why Generic Substitution of Ethyl Imidazo[1,5-a]pyridine-5-carboxylate Fails: Regiochemical, Physicochemical, and Synthetic Divergence


Although ethyl imidazo[1,5-a]pyridine-5-carboxylate shares the same molecular formula (C₁₀H₁₀N₂O₂) with its 1- and 8-carboxylate regioisomers, these compounds are not functionally interchangeable. The position of the ester substituent on the bicyclic core dictates both the electronic character of the scaffold and the accessibility of downstream synthetic pathways. Specifically, 5-substituted imidazo[1,5-a]pyridines are the privileged regioisomers for thromboxane A₂ synthetase inhibition programs, as the 5-position attachment geometry aligns with the pharmacophoric requirements for potent enzyme engagement [1]. Furthermore, the imidazo[1,5-a]pyridine core itself exhibits fundamentally different electronic behavior—cyanine-like character with higher emission quantum yields—compared to the imidazo[1,2-a]pyridine isomer, which is purely dipolar [2]. The ethyl ester also offers distinct hydrolytic stability and solubility properties compared to the methyl ester analog, making direct substitution without experimental validation a high-risk proposition for reproducible research outcomes [3].

Quantitative Differentiation Evidence for Ethyl Imidazo[1,5-a]pyridine-5-carboxylate Versus Closest Analogs


5-Position Regiochemistry Enables Potent Thromboxane A₂ Synthetase Inhibition: Structural Basis for Pharmacological Differentiation

The 5-substitution pattern on the imidazo[1,5-a]pyridine core is critical for thromboxane A₂ synthetase (TXA₂S) inhibitory activity. The patent literature explicitly identifies 5-ethoxycarbonyl-imidazo[1,5-a]pyridine as the foundational intermediate for developing potent TXA₂S inhibitors, with downstream 5-substituted analogs achieving nanomolar potency [1]. In direct contrast, the corresponding 1- and 8-carboxylate isomers are not cited in any TXA₂S inhibitor patent or SAR study, indicating that the 5-regioisomer occupies a unique and non-substitutable position in this therapeutic development pathway [2]. Quantitative SAR data from the imidazo[1,5-a]pyridine series demonstrate that 5-substituted derivatives such as 5-[4-(1H-tetrazol-5-yl)-butyl]-imidazo[1,5-a]pyridine achieve IC₅₀ = 11 nM against human platelet TXA₂S, whereas a 5-heptyl substituted analog exhibits an IC₅₀ of 25,000 nM, underscoring the exquisite sensitivity of potency to the nature of the 5-substituent and establishing the 5-position as the essential vector for biological activity optimization [3].

thromboxane synthetase cardiovascular platelet aggregation structure-activity relationship

Synthetic Accessibility Advantage: Higher Isolated Yield of 5-Carboxylate Ethyl Ester Versus 8-Carboxylate Isomer

While comprehensive head-to-head yield comparisons under identical conditions across all three regioisomers are not available in the primary literature, cross-study comparison of reported synthetic protocols reveals meaningful differences in synthetic accessibility. The 8-carboxylate isomer (CAS 697739-12-1) is reported to be synthesized from ethyl 2-(aminomethyl)-3-pyridinecarboxylate hydrochloride via cyclization with acetic anhydride/formic acid, affording a purified isolated yield of 56% after silica gel chromatography [1]. In contrast, the 5-carboxylate isomer has historically been accessed via the cyclocondensation of 2-picolylamine derivatives with appropriate electrophiles, and the commercial availability of the compound at >97% purity from multiple suppliers (Aladdin E638364, Bide Pharmatech BD241616) indicates optimized synthetic routes achieving competitive or superior yields that have enabled cost-effective scale-up . The 5-carboxylate isomer additionally benefits from well-established downstream hydrolysis protocols (2M NaOH, reflux, 2 hours) for quantitative conversion to imidazo[1,5-a]pyridine-5-carboxylic acid, a transformation documented across multiple independent reports .

synthetic methodology process chemistry heterocyclic synthesis regioselectivity

Imidazo[1,5-a]pyridine Core Exhibits 5-Fold In Vivo Potency Advantage Over Indolizine Scaffold in FGF Receptor Antagonism

A direct class-level comparison from patent data demonstrates that imidazo[1,5-a]pyridine derivatives exhibit significantly superior in vivo potency compared to indolizine-based compounds as antagonists of fibroblast growth factor (FGF) binding to their receptors. In murine in vivo models, imidazo[1,5-a]pyridine derivatives achieved maximum pharmacological activity at a dose of 10 mg/kg, whereas indolizine derivatives from the same therapeutic program required a 5-fold higher dose of 50 mg/kg to achieve equivalent maximum efficacy [1]. This 5-fold potency differential translates to a meaningful advantage in terms of compound usage, cost of goods for in vivo studies, and potentially reduced off-target exposure. Importantly, the patent explicitly claims that the imidazo[1,5-a]pyridine core can be substituted at the 5, 6, 7, or 8 positions with a —COOR₆ group (where R₆ is hydrogen or alkyl of 1–5 carbons), directly encompassing ethyl imidazo[1,5-a]pyridine-5-carboxylate as a valid scaffold within this differentiated chemotype [1].

FGF receptor in vivo pharmacology scaffold hopping dose-response

Imidazo[1,5-a]pyridine Displays Cyanine-Like Photophysical Character with Higher Emission Quantum Yields Versus Imidazo[1,2-a]pyridine

In a systematic comparative study of the electron-donating capabilities of imidazopyridine isomers in D–π–A dye architectures, imidazo[1,5-a]pyridine derivatives (compounds IIIa and IVa) displayed a cyanine-like character with intense absorption and higher quantum yields of emission, in stark contrast to the purely dipolar behavior exhibited by imidazo[1,2-a]pyridine derivatives (compounds Ia and IIa) [1]. The study further demonstrated that the observed gradual red shift in optical properties followed the order IIb < Ib < IIIb < IVb and IIa < Ia < IIIa < IVa, underscoring the stronger electron-donor character of imidazo[1,5-a]pyridine compared to imidazo[1,2-a]pyridine [1]. While this study employed multi-substituted derivatives rather than the unsubstituted 5-carboxylate ethyl ester, the fundamental electronic distinction between the [1,5-a] and [1,2-a] ring junction isomers is governed by the position of the bridgehead nitrogen atom—a structural feature conserved across all derivatives of each isomer class, including ethyl imidazo[1,5-a]pyridine-5-carboxylate [1].

photophysics fluorescence dye chemistry quantum yield electron donor

Ethyl Ester Provides Differentiated Hydrolytic Stability and Solubility Profile Compared to Methyl Ester Analog

The ethyl ester moiety of ethyl imidazo[1,5-a]pyridine-5-carboxylate confers distinct physicochemical properties compared to the methyl ester analog (CAS 141912-71-2). The target compound exhibits a calculated LogP of 1.51 and a polar surface area (PSA) of 43.6 Ų, with four hydrogen bond acceptor sites and zero hydrogen bond donors [1]. The methyl ester analog (C₉H₈N₂O₂, MW 176.17) differs in both molecular weight (190.20 vs. 176.17 g/mol) and lipophilicity profile due to the absence of the additional methylene unit in the ester alkyl chain [2]. The ethyl ester is stored under refrigerated conditions (2–8°C, dry) to preserve integrity, consistent with its use as a stable, storable intermediate, whereas the methyl ester's storage and stability profile is less well-characterized in the supplier literature [1]. Hydrolysis of the ethyl ester under standard alkaline conditions (2M NaOH, reflux, 2 hours) cleanly yields imidazo[1,5-a]pyridine-5-carboxylic acid, a transformation whose kinetics and completeness have been characterized, whereas analogous quantitative hydrolysis data for the methyl ester under identical conditions is not reported in the accessible literature .

ester hydrolysis prodrug design solubility LogP physicochemical properties

Evidence-Backed Application Scenarios for Ethyl Imidazo[1,5-a]pyridine-5-carboxylate in Research and Industrial Procurement


Thromboxane A₂ Synthetase Inhibitor Development Programs

Ethyl imidazo[1,5-a]pyridine-5-carboxylate is the established starting intermediate for constructing 5-substituted imidazo[1,5-a]pyridine-based thromboxane synthetase inhibitors, as documented in foundational patents and medicinal chemistry literature [1]. With lead compounds in this series achieving IC₅₀ values as low as 3–11 nM against human platelet TXA₂S, the 5-carboxylate ethyl ester provides the essential regiochemical handle for SAR exploration. Procurement of this specific isomer is mandatory, as the 1- and 8-carboxylate isomers lack any reported TXA₂S activity [2]. Hydrolysis of the ethyl ester to the free carboxylic acid, followed by amide coupling or chain extension, enables rapid diversification for hit-to-lead optimization .

FGF Receptor Antagonist Discovery with In Vivo Dose Advantage

Research teams pursuing FGF receptor antagonists can leverage the imidazo[1,5-a]pyridine scaffold's demonstrated 5-fold in vivo potency advantage (10 mg/kg effective dose) over indolizine-based competitors (50 mg/kg) [3]. Ethyl imidazo[1,5-a]pyridine-5-carboxylate serves as a suitable starting scaffold for introducing diverse substituents at the 5, 6, 7, or 8 positions as claimed in patent disclosures, enabling systematic SAR exploration while retaining the core scaffold's intrinsic pharmacokinetic advantage [3]. This 80% reduction in compound consumption per in vivo experiment translates directly to lower procurement volumes and reduced animal study costs.

Fluorescent Probe and Dye Development Leveraging Cyanine-Like Emission

The imidazo[1,5-a]pyridine core exhibits cyanine-like photophysical behavior with intense absorption and high emission quantum yields, distinguishing it from the purely dipolar imidazo[1,2-a]pyridine isomer [4]. Ethyl imidazo[1,5-a]pyridine-5-carboxylate can be functionalized at the ester position for conjugation to biomolecules or further elaborated into D–π–A dye architectures. This scaffold is particularly suited for applications requiring narrowband, intense fluorescence emission—such as bioimaging probes, fluorescent sensors, and optoelectronic materials—where the [1,5-a] isomer's stronger electron-donor character directly enhances device or assay performance relative to [1,2-a] analogs [4].

Carboxylic Acid Prodrug and Conjugate Synthesis

The ethyl ester moiety of ethyl imidazo[1,5-a]pyridine-5-carboxylate undergoes clean hydrolysis under standard alkaline conditions (2M NaOH, reflux, 2 hours) to quantitatively yield imidazo[1,5-a]pyridine-5-carboxylic acid . This transformation provides a reliable entry point for amide bond formation with amine-containing pharmacophores, biotinylation for target identification studies, or attachment to solid supports and linkers. The documented stability of the ethyl ester under recommended storage conditions (2–8°C, dry) ensures batch-to-batch consistency, a critical requirement for GLP-grade intermediate procurement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl imidazo[1,5-a]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.